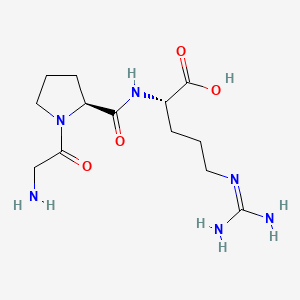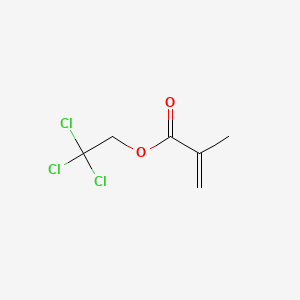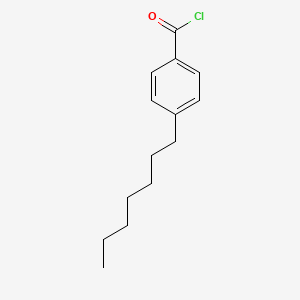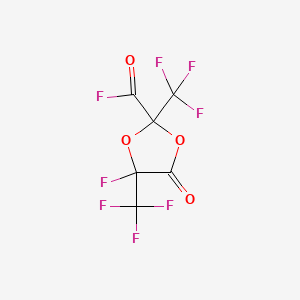
1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C6F8O4 . The InChI string representation of its structure is InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 . The Canonical SMILES representation is C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.05 g/mol . It has a computed XLogP3-AA value of 2.3 . It has 0 hydrogen bond donor count and 12 hydrogen bond acceptor count . The exact mass and monoisotopic mass of this compound is 287.96688377 g/mol .Aplicaciones Científicas De Investigación
Application in Chemical Synthesis
Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
Perfluoro-2,5-dimethyl-2-fluorocarbonyl-1,3-dioxolane is used as a reactant in the synthesis of various derivatives of perfluoro-4-oxo-1,3-dioxolane .
Methods of Application
The reaction of hexafluoropropylene oxide with DMF followed by treatment of the products with HCl gives perfluoro-4-oxo-2,5-dimethyl-2-fluorocarbonyl-1,3-dioxolane in high yield .
Results or Outcomes
The reaction results in the formation of perfluoro-4-oxo-2,5-dimethyl-2-fluorocarbonyl-1,3-dioxolane .
Application in Gas Separation Membranes
Field
This compound is used in the field of Gas Separation Membranes .
Summary of the Application
Perfluorodioxolane polymers, which can be synthesized from this compound, are used for gas separation membrane applications .
Methods of Application
The synthesis involves the reaction of perfluoro-4-oxo-2,5-dimethyl-2-fluorocarbonyl-1,3-dioxolane with hexafluoropropylene oxide .
Results or Outcomes
The resulting perfluorodioxolane polymers are amorphous, soluble, chemically and thermally stable, while exhibiting much enhanced selectivity .
Application in Organic Solvents for Secondary Batteries
Field
This compound is used in the field of Energy Storage .
Summary of the Application
2,2-Bis(trifluoromethyl)-1,3-dioxolane, a derivative of this compound, can be used as a fluorine-based organic solvent for secondary batteries .
Methods of Application
The specific methods of application in secondary batteries are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Application in Drug Synthesis
Field
This compound is used in the field of Pharmaceutical Chemistry .
Summary of the Application
The compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF 3 ) group . For example, it is used in the production of selinexor .
Methods of Application
The synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed with K 2 CO 3 in the presence of 30% H 2 O 2 .
Results or Outcomes
The reaction results in the formation of selinexor .
Application in Fluorine-Based Organic Solvents
Field
This compound is used in the field of Chemical Engineering .
Results or Outcomes
Application in Fluorine Ion Reactions
Field
This compound is used in the field of Organic Chemistry .
Summary of the Application
The compound is used in the study of reactions with fluorine ions . Specifically, it is used to investigate the cleavage of an ester bond in perfluorinated cyclic compounds under the action of fluoride .
Methods of Application
The reaction involves the use of catalytic amounts of CsF in anhydrous diglyme . The resistance of the dioxolane ring toward fluoride primarily depends on the nature of the substituent in position 2 .
Results or Outcomes
The results indicate the existence of equilibria involving opening of the ester bond in the compound under the action of fluoride .
Safety And Hazards
As with any chemical compound, handling “1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Propiedades
IUPAC Name |
4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMRLQANVCTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884373 | |
| Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
CAS RN |
7345-49-5 | |
| Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7345-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






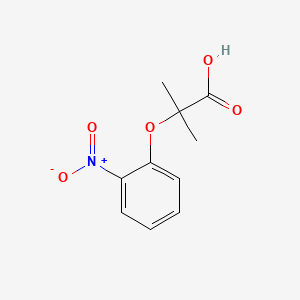
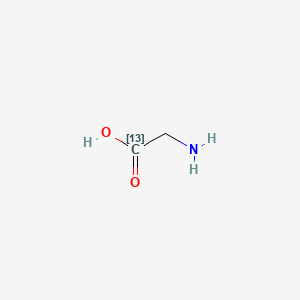



![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)
